molecular formula C10H18N2O2 B1438646 ethyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate CAS No. 1174374-29-8

ethyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate

Cat. No.: B1438646
CAS No.: 1174374-29-8
M. Wt: 198.26 g/mol
InChI Key: CADHSHPFRPLEAO-UHFFFAOYSA-N
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Description

Ethyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate, also known as ethyl-azepin-7-ylglycinate, is a type of organic compound with a wide range of applications in the scientific field. It is a chiral compound, with two enantiomers, and is used in many different areas of science, such as drug synthesis, organic chemistry, and biochemistry. This article will discuss the synthesis method of ethyl-azepin-7-ylglycinate, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research by Syrota et al. (2019) demonstrates the use of ethyl glycinate hydrochloride in the synthesis of ethyl 5-carbonylglycinates. These compounds are further used in the intramolecular cyclization to form 1,4,6,7-tetrahydro[1,2,3]triazolo[4,5-e]-[1,4]diazepine-5,8-diones, showcasing its application in the development of complex heterocyclic structures (Syrota et al., 2019).

Formation of Pyrroles

Hombrecher and Horter (1990) explored the reaction of ethyl glycinate hydrochloride with dicarbonyl compounds, leading to the formation of ethyl N-(3-oxo-1-alkenyl)glycinates. These compounds are precursors for the synthesis of pyrroles, highlighting another significant application in organic synthesis (Hombrecher & Horter, 1990).

Conversion to Tetrahydroazepines

Voskressensky et al. (2009) showed that ethyl propiolate interacts with certain azepines, leading to the cleavage of the azepine ring. This reaction demonstrates the potential of ethyl N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)glycinate in the synthesis and transformation of tetrahydroazepines (Voskressensky et al., 2009).

Solid-Liquid Phase Transfer Catalysis

A study by López et al. (1996) described the use of ethyl N-(diphenylmethylene)glycinate in solid-liquid phase transfer catalysis. This compound undergoes various reactions, including monoalkylations and Michael additions, to form diverse derivatives such as α-alkylated aspartic and glutamic acid derivatives, showcasing its versatility in synthetic organic chemistry (López et al., 1996).

Synthesis of Spiro Compounds and Evaluation of Cytotoxicity

Huang et al. (2019) explored the synthesis of spiro compounds using ethyl glycinate hydrochloride, leading to the formation of polysubstituted spiro[indoline-3,3′-pyrrolidines]. This research demonstrates the potential application of this compound in synthesizing complex structures with potential biological activities (Huang et al., 2019).

Properties

IUPAC Name

ethyl 2-(3,4,5,6-tetrahydro-2H-azepin-7-ylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-2-14-10(13)8-12-9-6-4-3-5-7-11-9/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADHSHPFRPLEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=NCCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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